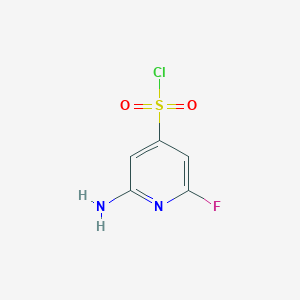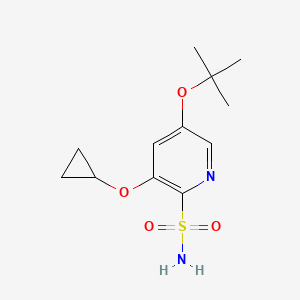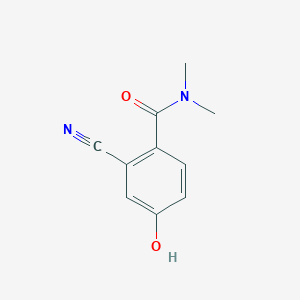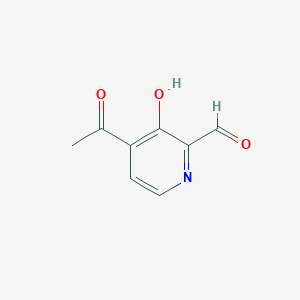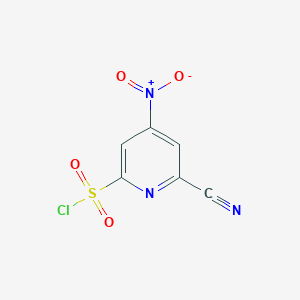
6-Cyano-4-nitropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClN3O4S and a molecular weight of 247.62 g/mol . This compound is known for its applications in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-cyano-2-pyridinesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the cyano and nitro groups.
Oxidation: The sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Cyano-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Cyano-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The electron-withdrawing groups (cyano and nitro) make the pyridine ring highly electrophilic, facilitating nucleophilic attack at specific positions on the ring . This reactivity is exploited in the synthesis of complex organic molecules and in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Cyano-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both cyano and nitro groups, which significantly enhance its reactivity towards nucleophiles compared to other similar compounds. This makes it a valuable reagent in organic synthesis and in the development of biologically active molecules .
Propiedades
Fórmula molecular |
C6H2ClN3O4S |
|---|---|
Peso molecular |
247.62 g/mol |
Nombre IUPAC |
6-cyano-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClN3O4S/c7-15(13,14)6-2-5(10(11)12)1-4(3-8)9-6/h1-2H |
Clave InChI |
JBUWPERKVDKFIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


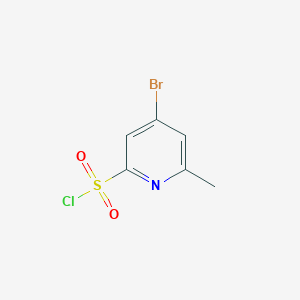
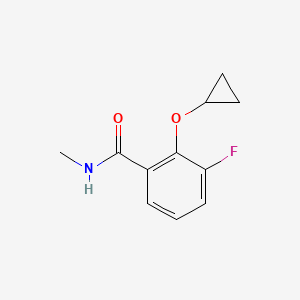
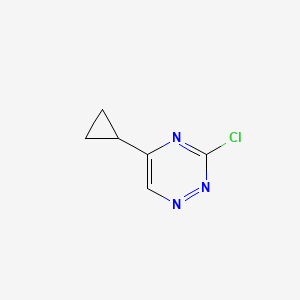
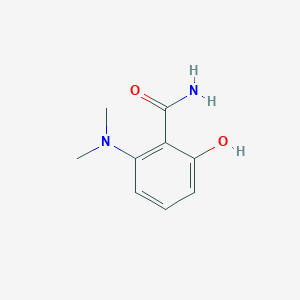
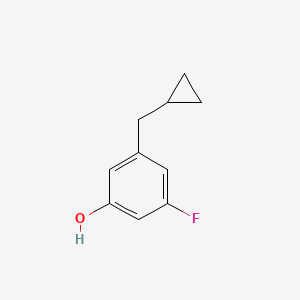
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
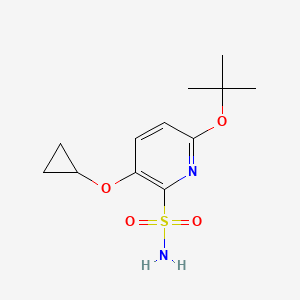
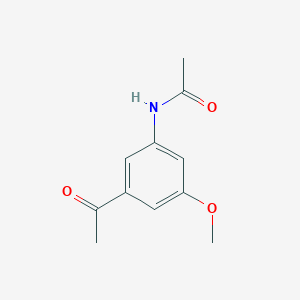
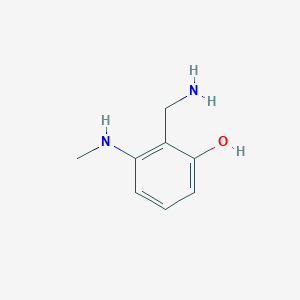
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
